molecular formula C11H13NO B026783 2,5-Dimethyl-4-methoxyphenylacetonitrile CAS No. 105909-12-4

2,5-Dimethyl-4-methoxyphenylacetonitrile

Cat. No.: B026783
CAS No.: 105909-12-4
M. Wt: 175.23 g/mol
InChI Key: XPKNQRIEXCGMHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,5-Dimethyl-4-methoxyphenylacetonitrile is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the photochemical preparation of 2-dimethylaminophenyl heterocycles, such as furans, pyrroles, and thiophenes, through photolysis in the presence of heterocyclic methyl derivatives. This process showcases high regio- and chemoselectivity, indicating the compound's utility in synthesizing targeted molecular structures with potential applications in materials science and pharmaceuticals (Guizzardi et al., 2000).

Antimicrobial Activities

In medicinal chemistry, derivatives of this compound have been synthesized and tested for their antimicrobial properties. Research into chromeno[2,3-b]pyridine derivatives and [1,2,4]triazolo[1,5-a]quinoline derivatives starting from compounds related to this compound has shown promising antibacterial and antifungal activities. These findings underscore the potential of this compound as a precursor in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (Ghoneim et al., 2014).

Electrosynthesis Applications

The compound is also significant in the field of electrosynthesis. For example, electrolysis of related compounds in acetonitrile can yield products like 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, demonstrating the compound's relevance in synthetic organic chemistry. This process allows for the creation of complex molecules through electrical energy, representing an environmentally friendly alternative to traditional chemical syntheses (Batanero et al., 2002).

Mono-C-Methylation Selectivity

The compound's derivatives have been studied for their high selectivity in mono-C-methylation processes. This selectivity is critical for developing synthetic methodologies that require precise modification of organic molecules, highlighting the compound's utility in organic synthesis and drug development (Tundo et al., 2002).

Properties

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNQRIEXCGMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344183
Record name 2,5-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105909-12-4
Record name 2,5-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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